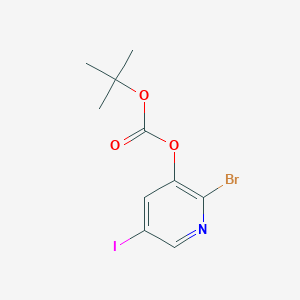

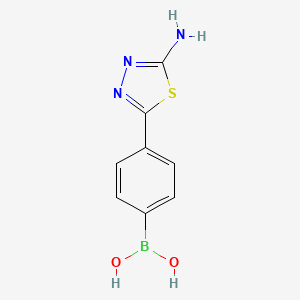

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Vue d'ensemble

Description

The “5-Amino-1,3,4-thiadiazol-2-yl” is a moiety that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is used in the design and synthesis of various derivatives for their urease inhibitor activities .

Synthesis Analysis

The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Chemical Reactions Analysis

The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” have been evaluated for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .

Applications De Recherche Scientifique

Urease Inhibitor

This compound has been used in the design and synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have been evaluated in vitro for their urease inhibitor activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The inhibition of this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori .

Antimicrobial Agent

1,3,4-thiadiazole derivatives, including 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid, have been synthesized and tested for their antimicrobial activity . These compounds have been found to be effective against E. coli, B. mycoides, and C. albicans .

Antioxidant and Free Radical Scavenger

Imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives, which can be synthesized from 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid, have been evaluated for their antioxidant and free radical scavenging activities .

Antimitotic Activity

These imines have also been evaluated for their antimitotic activity using the Allium cepa meristem root model .

Cytotoxicity Activity

The same imines have been tested for their cytotoxicity activity against HEK 293 (human epidermal kidney cell line), BT474 (breast cancer cell line), and NCI-H226 (lung cancer cell line) by MTT assay .

Anticonvulsant Activity

2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives, which can be synthesized from 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid, have been evaluated for their anticonvulsant activity .

Muscle Relaxant Activity

The same derivatives have also been evaluated for their muscle relaxant activity .

Interaction with Biomolecules

The mesoionic nature of 1,3,4-thiadiazoles enables these compounds to interact strongly with biomolecules (e.g., DNA and proteins) . This property makes them valuable in various biological applications .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal enzymes or proteins.

Mode of Action

This could potentially alter the function of the target protein, leading to the observed biological effects .

Biochemical Pathways

Based on its structural similarity to other thiadiazole derivatives, it may interfere with pathways involving enzymes or proteins that are crucial for microbial growth and survival .

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth of certain microbes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid . .

Orientations Futures

Propriétés

IUPAC Name |

[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLUIXIRFSJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657402 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957034-52-5 | |

| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)